(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine
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Overview
Description
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzothiazole moiety and a pyridine ring, which are both known for their significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine generally involves the condensation reaction between 2-aminobenzothiazole and pyridine-2-carbaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated overnight to ensure complete formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and pyridine rings.
Reduction: Reduced forms of the imine group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities due to the presence of the benzothiazole moiety.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
Pyridine-2-carbaldehyde: Used in the synthesis of various Schiff bases.
Benzothiazole derivatives: Exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine is unique due to its dual presence of benzothiazole and pyridine rings, which confer a combination of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H9N3S |
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Molecular Weight |
239.30 g/mol |
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C13H9N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-9H/b15-9+ |
InChI Key |
XQJBJGMGECRVEP-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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